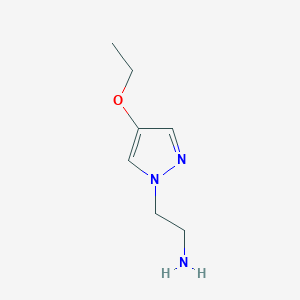
2-(4-Ethoxypyrazol-1-yl)-ethylamine
描述
2-(4-Ethoxypyrazol-1-yl)-ethylamine is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Ethoxypyrazol-1-yl)-ethylamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 1849280-88-1
- Molecular Weight : 168.20 g/mol
The compound features a pyrazole ring substituted with an ethoxy group and an ethylamine moiety, which contributes to its biological activity.
This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors and enzymes. The following mechanisms have been identified:
- Serotonin Receptor Interaction : Similar compounds have been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2C subtypes, influencing mood and anxiety responses.
- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular signaling.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
- CNS Effects : It is believed to cross the blood-brain barrier, which allows it to affect central nervous system functions, potentially modulating anxiety and depression-like behaviors in animal models.
Case Study 1: CNS Bioavailability
A study investigating the pharmacokinetics of this compound demonstrated its ability to penetrate the blood-brain barrier effectively. The following data was collected:
| Compound | EC50 (nM) | Oral Bioavailability | CNS Penetration |
|---|---|---|---|
| This compound | 5.5 | High | Enhanced |
This suggests that the compound has significant potential for therapeutic applications targeting CNS disorders.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound revealed promising results against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
The biochemical properties of this compound include:
- Stability : The compound exhibits stability under physiological conditions, with minimal degradation observed over time.
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes in the liver, which influences its pharmacokinetic profile.
属性
IUPAC Name |
2-(4-ethoxypyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-2-11-7-5-9-10(6-7)4-3-8/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVICDYSFVLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















